
N-Trityl-L-serine lactone
Descripción general
Descripción
N-Trityl-L-serine lactone (NTSL) is a novel synthetic compound used in scientific research and development. NTSL was first synthesized by Professor Chiu-Shing Wang and his research group at the National Tsing Hua University in Taiwan in 2012. NTSL is a cyclic ester of L-serine and trityl chloride, and it is a white, crystalline compound with a molecular weight of 511.6 g/mol. NTSL has been used in a variety of research applications, including enzymatic synthesis, protein engineering, and drug development.
Aplicaciones Científicas De Investigación
1. Preparation of Poly(Serine Ester)s by Ring-Opening Polymerization
- Application Summary: N-Trityl-L-serine lactone is used in the synthesis of poly(N-trityl serine lactone) (PTSL) and mPEG-block-poly(N-trityl serine lactone) (mPEG-b-PTSL). These polymers are synthesized via the ring-opening polymerization of N-trityl serine lactone with diethyl zinc (ZnEt2) as a catalyst .
- Methods of Application: The ring-opening polymerization of N-trityl serine lactone is performed with diethyl zinc as a catalyst. The structures of the resulting polymers are confirmed with hydrogen nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, and infrared (IR) spectrometer .
- Results or Outcomes: The thermal decomposition temperature and glass transition temperature of PTSL were found to be 241 and 161 °C, respectively. A series of mPEG-b-PTSL with different molecular weights (Mn’s from 7000 to 32000) was obtained by tuning the N-trityl serine lactone/mPEG feed ratio .
2. mRNA Delivery
- Application Summary: N-Trityl-L-serine lactone is used in the synthesis of oligo(serine ester)-based charge-altering releasable transporters (Ser-CARTs). These Ser-CARTs are used for in vitro and in vivo mRNA delivery .
- Methods of Application: Ser-CARTs are prepared by a mild ring-opening polymerization using thiourea anions. Upon simple mixing with mRNA, they readily form complexes that degrade to neutral serine-based products, efficiently releasing their mRNA cargo .
- Results or Outcomes: mRNA/Ser-CART transfection efficiencies of >95% are achieved in vitro. Intramuscular or intravenous injections of mRNA/Ser-CARTs into living mice result in in vivo expression of a luciferase reporter protein .
3. Synthesis of Unnatural Amino Acids
- Application Summary: N-Trityl-L-serine lactone is used as a chiral building block for preparing unnatural amino acids with nucleophiles .
- Methods of Application: The specific methods of application can vary depending on the specific unnatural amino acid being synthesized. Generally, the lactone is reacted with a nucleophile to open the lactone ring and introduce a new functional group .
- Results or Outcomes: The outcome of this application is the synthesis of unnatural amino acids, which can be used in various biochemical and pharmaceutical applications .
4. Peptide Synthesis
- Application Summary: N-Trityl-L-serine lactone is used in the synthesis of amino acids, resins, and reagents for peptide synthesis .
- Methods of Application: The specific methods of application can vary depending on the specific peptide being synthesized. Generally, the lactone is used to protect the amino group during peptide bond formation, and is later removed to reveal the free amino group .
- Results or Outcomes: The outcome of this application is the synthesis of peptides, which are used in various biochemical and pharmaceutical applications .
5. Catalyst for C–C Bond Formation
- Application Summary: N-Trityl-L-serine lactone is used as a catalyst for C–C bond formation .
- Methods of Application: The specific methods of application can vary depending on the specific reaction being catalyzed. Generally, the lactone is used to facilitate the formation of new carbon-carbon bonds .
- Results or Outcomes: The outcome of this application is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
6. Dye Chemistry
- Application Summary: N-Trityl-L-serine lactone is used in dye chemistry .
- Methods of Application: The specific methods of application can vary depending on the specific dye being synthesized. Generally, the lactone is used as a building block in the synthesis of complex dye molecules .
- Results or Outcomes: The outcome of this application is the synthesis of dyes, which are used in various applications such as textiles, printing, and coloring .
Propiedades
IUPAC Name |
(3S)-3-(tritylamino)oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYUOGPQDPOFV-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447452 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trityl-L-serine lactone | |
CAS RN |
88109-06-2 | |
| Record name | N-Trityl-L-serine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Trityl-L-serine lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



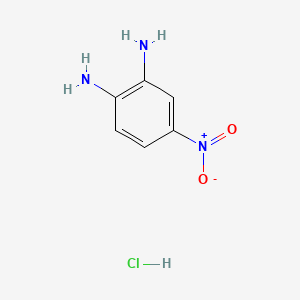
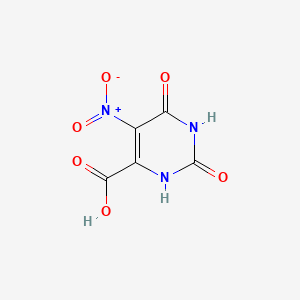




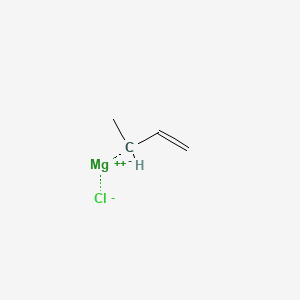
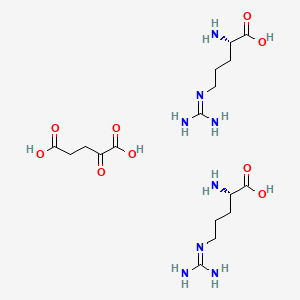




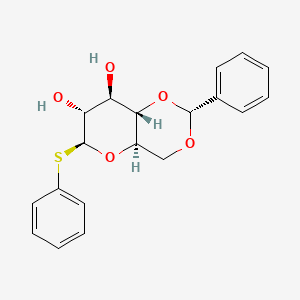
![2-(2-((4-fluorobenzyl)thio)-4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid](/img/structure/B1588508.png)